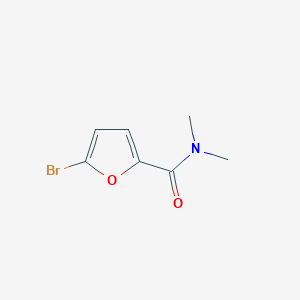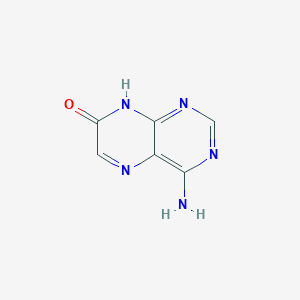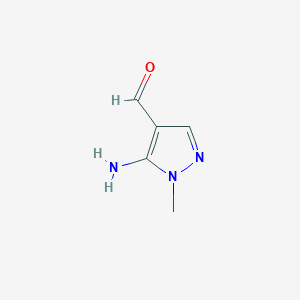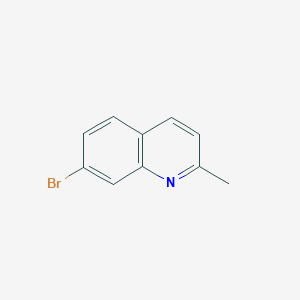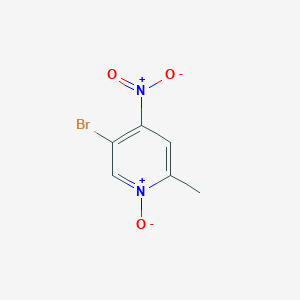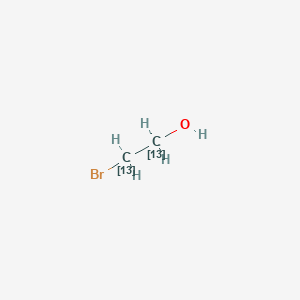
2-Bromo(1,2-13C2)ethanol
説明
2-Bromo(1,2-13C2)ethanol is a brominated ethanol derivative that has been studied for its metabolic pathways in rats and its potential use in the synthesis of pharmaceutical agents. The compound is of interest due to its structural similarity to ethylene oxide, a known industrial compound with various applications. The presence of the bromine atom and the isotopically labeled carbon atoms (13C) make it a valuable compound for studying metabolic processes and reaction mechanisms.
Synthesis Analysis
The synthesis of related brominated ethanol compounds has been demonstrated in various studies. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved through lipase-catalyzed reactions, including alcoholysis, hydrolysis, and acylation, with hydrolysis yielding the best enantioselectivity . Another study successfully synthesized a racemic secondary alcohol by S-alkylation in an alkaline medium, followed by the reduction of the corresponding ketone . These methods highlight the versatility of enzymatic and chemical approaches in synthesizing brominated ethanol derivatives.
Molecular Structure Analysis
The molecular structure of brominated ethanol derivatives is characterized by spectroscopic methods such as IR, NMR (including 1H, 13C, DEPT135), and HRMS spectrometry . These techniques provide detailed information about the molecular framework, including the position of the bromine atom and the configuration of the carbon atoms. The isotopic labeling with 13C is particularly useful for studying kinetic isotope effects and understanding the reaction mechanisms at the molecular level.
Chemical Reactions Analysis
The metabolism of 2-bromoethanol has been compared to that of ethylene oxide in rats, revealing that both compounds produce similar urinary metabolites, suggesting that 2-bromoethanol may be converted into ethylene oxide in vivo . Additionally, the study of kinetic isotope effects on the alcoholysis of 1-phenyl-1-bromoethane has provided insights into the substituent effects on isotopic fractionation, which is relevant for understanding the reactivity of brominated ethanol compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromoethanol derivatives are influenced by the presence of the bromine atom and the isotopic labeling of carbon. These properties are essential for predicting the behavior of the compound in biological systems and chemical reactions. The metabolic studies in rats have shown that 2-bromoethanol undergoes oxidative metabolism to form various metabolites, including N-acetyl-S-(carboxymethyl)cysteine . The kinetic isotope effects observed in the alcoholysis reactions provide additional information on the physical and chemical properties of these compounds, such as the influence of substituents on the reactivity of the carbon-bromine bond .
科学的研究の応用
Metabolic Pathways and Toxicology
Metabolism in Different Species : A study on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug, showed that its metabolism produces metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) through oxidative deamination. This study highlighted interspecies differences in metabolism and minor interspecies differences in toxicity (Carmo et al., 2005).
In Vivo Metabolism in Rats : Another research on the in vivo metabolism of 2C-B in rats identified various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, suggesting multiple metabolic pathways for 2C-B in rats (Kanamori et al., 2002).
Comparative Metabolism with Ethylene Oxide : A study on the metabolism of 2-bromoethanol in rats proposed that it is converted into ethylene oxide in vivo, based on the urinary metabolites observed. This study provides a deeper understanding of its metabolic pathway (Jones & Wells, 1981).
Safety And Hazards
“2-Bromo(1,2-13C2)ethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
特性
IUPAC Name |
2-bromo(1,2-13C2)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493929 | |
| Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo(1,2-13C2)ethanol | |
CAS RN |
84508-51-0 | |
| Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethanol-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



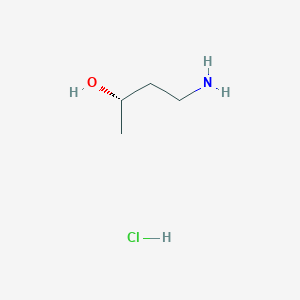
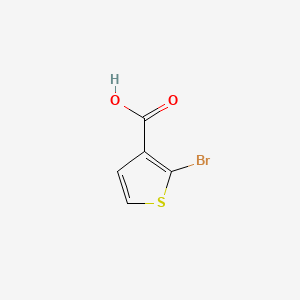
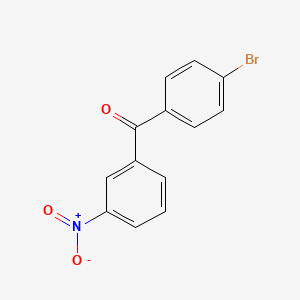
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

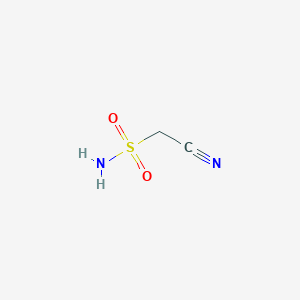
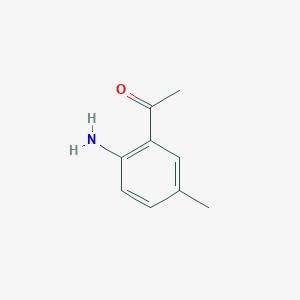
![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)
